2-(Amino(phenyl)methylene)malononitrile

Catalog No.
S668637
CAS No.
3336-65-0
M.F
C10H7N3
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Amino(phenyl)methylene)malononitrile

CAS Number

3336-65-0

Product Name

2-(Amino(phenyl)methylene)malononitrile

IUPAC Name

2-[amino(phenyl)methylidene]propanedinitrile

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C10H7N3/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5H,13H2

InChI Key

OPDQNNKNESHBCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=C(C#N)C#N)N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C#N)N

The exact mass of the compound 2-(Amino(phenyl)methylene)malononitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-[Amino(phenyl)methylene]malononitrile (CAS 3336-65-0) is an enaminonitrile utilized as a stable, crystalline precursor in the synthesis of complex nitrogen heterocycles, including pyrimidines, pyrazoles, and pyridines . Featuring a conjugated push-pull olefinic system, it combines an electron-donating amino group with two electron-withdrawing cyano groups, enhancing the electrophilicity of the beta-carbon. For industrial and laboratory procurement, sourcing this pre-formed intermediate mitigates the operational bottlenecks, variable yields, and purification challenges associated with in-situ multi-component condensations of benzonitrile and malononitrile [1].

Attempting to substitute pre-formed 2-[amino(phenyl)methylene]malononitrile with a one-pot mixture of benzonitrile and malononitrile frequently results in diminished yields and complex impurity profiles, primarily due to competitive malononitrile dimerization and incomplete condensation [1]. Furthermore, substituting with non-aminated analogs, such as 2-(1-phenylethylidene)malononitrile, completely alters the reactivity profile, failing to provide the essential nucleophilic amino center required for subsequent cyclization into 4-amino-substituted heterocycles [2]. Consequently, procuring the isolated, high-purity enaminonitrile is critical for ensuring reproducible, high-yield downstream syntheses in pharmaceutical and advanced materials applications.

Yield Superiority in Pyrazole Cyclization vs. One-Pot Synthesis

When synthesizing 5-amino-3-phenylpyrazole-4-carbonitrile derivatives, utilizing pre-formed 2-[amino(phenyl)methylene]malononitrile provides higher yields compared to in-situ generation[1]. The isolated enaminonitrile typically achieves cyclization yields exceeding 85% upon treatment with hydrazine hydrate, whereas the equivalent one-pot three-component reaction (benzonitrile, malononitrile, and hydrazine) often plateaus at 50-60% due to competitive side reactions such as malononitrile dimerization[2].

Evidence DimensionCyclization yield to 5-amino-3-phenylpyrazole-4-carbonitrile
Target Compound Data>85% yield (using pre-formed enaminonitrile)
Comparator Or Baseline50-60% yield (one-pot in-situ generation)
Quantified Difference25-35% absolute yield improvement
ConditionsReaction with hydrazine hydrate under reflux conditions

Procuring the pre-formed intermediate directly translates to higher throughput and reduced purification costs in heterocyclic library synthesis.

Enhanced Electrophilicity via Push-Pull Conjugation

The reactivity of 2-[amino(phenyl)methylene]malononitrile is driven by its strong push-pull electronic configuration. Infrared spectroscopic data reveals a bathochromic shift in the cyano stretching frequency by 20-40 cm⁻¹ relative to unconjugated nitriles, placing it in the 2200-2220 cm⁻¹ range [1]. This shift quantifies the extensive electron delocalization from the amino group to the cyano groups, which increases the electrophilic character of the beta-carbon compared to simple alkylidene malononitriles, thereby facilitating rapid nucleophilic attack during heterocycle formation.

Evidence DimensionCyano stretching frequency (IR)
Target Compound Data2200-2220 cm⁻¹ (conjugated)
Comparator Or Baseline~2250 cm⁻¹ (unconjugated saturated nitriles)
Quantified Difference20-40 cm⁻¹ bathochromic shift
ConditionsInfrared spectroscopy (solid state or solution)

The quantified electronic activation ensures rapid, predictable reactivity with bis-nucleophiles, reducing reaction times and energy consumption.

Regioselectivity in Pyrimidine Formation vs. Aliphatic Enaminonitriles

In the synthesis of highly substituted pyrimidines, 2-[amino(phenyl)methylene]malononitrile provides strict regiocontrol dictated by the phenyl substituent. When reacted with amidines or guanidine, it exclusively yields 6-phenylpyrimidine derivatives[1]. In contrast, using aliphatic enaminonitriles like ethoxymethylenemalononitrile (EMMN) yields unsubstituted or simple alkyl-substituted positions, which lack the lipophilicity and steric bulk often required for pharmaceutical lead compounds. The pre-installed phenyl group ensures 100% atom economy for the desired aryl-substituted scaffold[1].

Evidence DimensionC-6 Substitution in resulting pyrimidine
Target Compound Data100% Phenyl substitution
Comparator Or BaselineUnsubstituted or alkyl (using EMMN)
Quantified DifferenceDirect installation of essential aryl pharmacophore without cross-coupling
ConditionsBase-catalyzed condensation with guanidine/amidines

Eliminates the need for downstream transition-metal catalyzed arylation, streamlining the procurement of raw materials for drug discovery.

Pharmaceutical Scaffold Synthesis

Procured for the rapid, high-yield construction of 5-amino-3-phenylpyrazole and 4-amino-6-phenylpyrimidine libraries, which are privileged structures in kinase inhibitor and antimicrobial drug discovery. The pre-formed enaminonitrile ensures high regioselectivity and eliminates the need for downstream transition-metal arylation [1].

Advanced Organic Dyes and Fluorophores

Utilized as a highly conjugated donor-acceptor building block in the development of novel push-pull organic dyes, where the pre-installed phenyl and cyano groups tune emission wavelengths and enhance polarizability[2].

Agrochemical Development

Serves as a reliable, scalable intermediate for synthesizing complex heterocyclic agrochemicals, benefiting from the compound's stability, predictable reactivity, and high yield profile during multi-kilogram scale-up compared to one-pot alternatives [1].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Last modified: 08-15-2023

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